molecular formula C8H8BrNO4S B6181821 4-bromo-2-methyl-5-sulfamoylbenzoic acid CAS No. 176309-03-8

4-bromo-2-methyl-5-sulfamoylbenzoic acid

Cat. No.: B6181821
CAS No.: 176309-03-8
M. Wt: 294.12 g/mol
InChI Key: OCKAOPGAXCSZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of benzoic acid, featuring a bromine atom, a methyl group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-sulfamoylbenzoic acid typically involves the bromination of 2-methyl-5-sulfamoylbenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or other atoms in the molecule.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the sulfamoyl group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-methyl-5-sulfamoylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.

    2-methyl-5-sulfamoylbenzoic acid:

    4-chloro-2-methyl-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

4-bromo-2-methyl-5-sulfamoylbenzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

176309-03-8

Molecular Formula

C8H8BrNO4S

Molecular Weight

294.12 g/mol

IUPAC Name

4-bromo-2-methyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8BrNO4S/c1-4-2-6(9)7(15(10,13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

OCKAOPGAXCSZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.